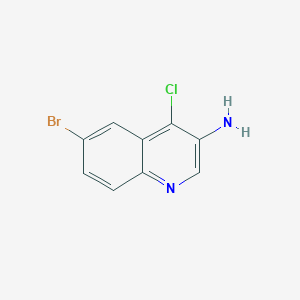

6-Bromo-4-chloroquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBZSUXVTSBPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations

Reactivity of the Quinoline (B57606) Core

The quinoline core of 6-Bromo-4-chloroquinolin-3-amine is susceptible to both electrophilic and nucleophilic attack, although the presence of the halogen and amine substituents significantly influences its reactivity. The pyridine (B92270) ring is generally more deactivated towards electrophilic substitution compared to the benzene (B151609) ring.

Reactions Involving the Halogen Substituents

The chlorine atom at the 4-position and the bromine atom at the 6-position are key sites for further functionalization. The C4-chlorine is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of new derivatives. The C6-bromine can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions Involving the Amine Group

The primary amine group at the 3-position is also a reactive functional group. It can undergo a range of reactions, including acylation, alkylation, and diazotization. These transformations provide further opportunities to modify the structure and properties of the molecule, leading to the synthesis of diverse and potentially biologically active compounds.

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Chloroquinolin 3 Amine

Quantum Chemical Calculations: Methodologies and Basis Sets

To unravel the molecular intricacies of 6-bromo-4-chloroquinolin-3-amine, researchers employ sophisticated computational methods. These techniques allow for the simulation of the molecule's behavior at the atomic level, providing a wealth of information about its electronic and structural properties.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Methodologies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational efficiency. This method calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function. A popular functional used for such studies on related heterocyclic systems is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has demonstrated reliability in predicting the geometries and electronic properties of organic molecules.

For investigating the excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies and oscillator strengths.

Selection and Application of Basis Sets for Geometry Optimization and Electronic Structure Calculations

The accuracy of DFT and TD-DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For molecules containing halogens like bromine and chlorine, as well as second-row elements, a robust basis set is crucial.

A commonly employed basis set in studies of similar quinoline (B57606) derivatives is the Pople-style basis set, such as 6-31+G(d,p) or 6-311++G(d,p) . The components of these basis sets can be broken down as follows:

6-31G : This indicates that the core electrons are described by a single contracted Gaussian-type orbital (GTO) composed of 6 primitive GTOs, while the valence electrons are described by two basis functions (a split-valence basis set), one composed of 3 primitive GTOs and the other of 1 primitive GTO.

+ : The first plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are important for accurately describing anions and systems with lone pairs of electrons.

++ : The second plus sign adds diffuse functions to hydrogen atoms as well.

(d,p) : These are polarization functions. The 'd' adds d-type functions to heavy atoms, and the 'p' adds p-type functions to hydrogen atoms. These functions allow for more flexibility in the description of bonding and are essential for accurate geometry optimization and energy calculations.

In a typical computational workflow, the geometry of this compound would first be optimized using a method like B3LYP with a basis set such as 6-31+G(d,p) to find its most stable three-dimensional conformation. Following this, further calculations would be performed to determine its electronic properties.

Electronic Structure Analysis: Unveiling Reactivity and Properties

Frontier Molecular Orbital (FMO) Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO - EHOMO), are critical parameters. A small energy gap suggests that the molecule is more easily excitable and therefore more reactive. Conversely, a large energy gap indicates higher kinetic stability. These parameters provide insights into the molecule's chemical reactivity and electronic transitions.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the amine group, indicating these as potential sites for protonation or interaction with electrophiles. Positive potential might be observed around the hydrogen atoms of the amine group.

| Potential Range (kcal/mol) | Interpretation |

|---|---|

| -25 to -10 | Strongly negative potential (e.g., near N, O atoms) |

| -10 to 10 | Near-neutral potential (e.g., over aromatic rings) |

| 10 to 25 | Positive potential (e.g., near H atoms bonded to heteroatoms) |

Atomic Charge Distribution Analysis

Analyzing the distribution of atomic charges provides a quantitative measure of the electron distribution in a molecule. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate the partial charge on each atom. This information is invaluable for understanding the molecule's polarity and identifying reactive sites.

In this compound, the electronegative nitrogen, chlorine, and bromine atoms would be expected to carry negative partial charges, while the carbon atoms bonded to them would exhibit positive partial charges. The charge distribution on the aromatic rings will also be influenced by the inductive and resonance effects of the substituents.

| Atom | Partial Charge (e) |

|---|---|

| N (quinoline) | -0.55 |

| Cl | -0.10 |

| Br | -0.05 |

| N (amine) | -0.80 |

Spectroscopic Parameter Prediction and Correlation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide a detailed assignment of experimental spectra, aiding in the structural elucidation of newly synthesized compounds.

Theoretical Prediction of Infrared and Raman Vibrational Frequencies

The vibrational spectra (Infrared and Raman) of a molecule are unique fingerprints determined by its three-dimensional structure and the nature of its chemical bonds. DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules. dergipark.org.tr By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods. dergipark.org.tr The Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. dergipark.org.tr

For a molecule like this compound, the vibrational spectrum would be characterized by:

N-H stretching vibrations from the amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations of the quinoline core.

C-N stretching vibrations .

C-Cl and C-Br stretching vibrations , which are expected at lower frequencies.

In-plane and out-of-plane bending vibrations of the C-H bonds.

A study on the related compound 6-chloroquinoline (B1265530) demonstrated a good correlation between experimental and theoretically predicted vibrational frequencies using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Quinoline System

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1500 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Computational Estimation of Nuclear Magnetic Resonance Chemical Shifts (e.g., using Gauge-Invariant Atomic Orbital (GIAO) method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating NMR chemical shifts. dergipark.org.tryoutube.com

Theoretical calculations of ¹H and ¹³C chemical shifts for this compound would involve optimizing the molecular geometry and then performing a GIAO calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amine group. The positions of these substituents on the quinoline ring would lead to a characteristic pattern of chemical shifts for the different hydrogen and carbon atoms in the molecule. Comparing the calculated shifts with experimental data can confirm the structure of the compound. A study on 6-chloroquinoline showed good agreement between experimental and GIAO-calculated chemical shifts. dergipark.org.tr

Table 3: Illustrative Calculated ¹³C NMR Chemical Shifts for a Substituted Quinoline Backbone

| Carbon Atom Position | Predicted Chemical Shift Range (ppm) |

| C2 | 145 - 155 |

| C3 | 120 - 130 |

| C4 | 140 - 150 |

| C4a | 125 - 135 |

| C5 | 120 - 130 |

| C6 | 130 - 140 |

| C7 | 120 - 130 |

| C8 | 125 - 135 |

| C8a | 145 - 155 |

Simulation of UV-Vis Spectra and Analysis of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.tr By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be simulated.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic quinoline system. The TD-DFT calculations would provide the wavelength of maximum absorption (λmax) for each transition, as well as the oscillator strength, which is related to the intensity of the absorption band.

The analysis of the molecular orbitals involved in these transitions can provide insights into the nature of the electronic excitations. For example, the HOMO to LUMO transition is often the lowest energy transition and can be significantly influenced by the substituents on the quinoline ring. The presence of the bromine, chlorine, and amine groups is expected to cause shifts in the absorption maxima compared to the parent quinoline molecule.

Advanced Theoretical Applications

Beyond the prediction of spectra and reactivity, computational methods can be applied to explore more complex aspects of a molecule's behavior.

Conformational Analysis and Energetic Stability

While the quinoline ring system is largely planar, the amine group at the 3-position can exhibit some rotational freedom. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformations (energy minima) and the energy barriers between them.

For this compound, a key conformational feature would be the orientation of the amino group relative to the quinoline ring. Computational methods can be used to calculate the relative energies of different conformers. This analysis can reveal the most stable, or ground-state, conformation of the molecule.

Understanding the energetic stability of different conformers is important as it can influence the molecule's physical properties and its ability to interact with other molecules. While specific studies on this molecule are lacking, conformational analysis is a standard computational technique applied to flexible molecules to understand their preferred shapes and energetic landscapes. nih.gov

Characterization of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of a molecule describe its behavior when subjected to a strong electromagnetic field, such as that from a laser. These properties are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of novel materials before their synthesis.

For quinoline derivatives, NLO properties arise from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups across the π-conjugated system of the quinoline scaffold. In this compound, the amino group (-NH₂) at the 3-position acts as an electron donor, while the electronegative chlorine and bromine atoms, along with the quinoline ring itself, influence the electron distribution and acceptor characteristics.

Theoretical calculations typically focus on determining the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. A higher value of β indicates a stronger NLO activity. Studies on similar molecules, such as substituted anilines and various quinoline derivatives, have demonstrated that the nature and position of substituent groups significantly impact the hyperpolarizability. For instance, research on 6-aminoquinolinium salts has highlighted the potential for NLO activity in related structures. uc.pt

A computational investigation of this compound would involve optimizing its molecular geometry and then calculating the dipole moment (μ) and the first-order hyperpolarizability (β) using a suitable DFT functional and basis set. While specific computational data for this compound is not available in the reviewed literature, the table below illustrates the typical NLO parameters that would be calculated and their significance.

Table 1: Representative Non-Linear Optical (NLO) Parameters Calculated via DFT

| Parameter | Symbol | Unit | Significance |

| Dipole Moment | μ | Debye | Measures the molecule's overall polarity, which influences its interaction with electric fields. |

| First-Order Hyperpolarizability | β | a.u. | Quantifies the second-order NLO response. Higher values are desirable for NLO materials. |

Note: This table represents the type of data generated in a computational NLO study. Specific values for this compound are not publicly available.

Thermodynamical Property Calculations

Theoretical calculations are instrumental in determining the thermodynamic properties of a compound, which are crucial for understanding its stability, reactivity, and behavior under different temperature conditions. scirp.org DFT methods can accurately predict key thermodynamic parameters by analyzing the vibrational frequencies of the molecule in its optimized ground state geometry.

For a molecule like this compound, these calculations provide insight into its thermal stability and the energy changes associated with its formation. The primary parameters computed include zero-point vibrational energy (ZPVE), enthalpy (H), Gibbs free energy (G), and entropy (S). These properties are typically calculated at a standard temperature, such as 298.15 K.

Computational studies on the parent molecule, quinoline, have established a methodology for these calculations. scirp.orgresearchgate.net The results from such an analysis on this compound would reveal how the addition of the bromo, chloro, and amine substituents affects the thermodynamic stability of the quinoline core. For example, the enthalpy of formation would indicate whether the molecule is stable relative to its constituent elements.

Although specific thermodynamic data calculated for this compound are not found in the surveyed scientific literature, the following table demonstrates the typical thermodynamic parameters that are computed using DFT, based on studies of the parent quinoline molecule. scirp.orgscirp.org

Table 2: Example of Theoretically Calculated Thermodynamic Parameters (Based on Quinoline as a Model)

| Parameter | Symbol | Typical Unit | Description |

| Zero-Point Vibrational Energy | ZPVE | kcal/mol or kJ/mol | The lowest possible energy that the molecule can possess, even at absolute zero temperature, due to its vibrational motion. |

| Thermal Energy | E | kcal/mol or kJ/mol | The total energy of the molecule at a specific temperature, including translational, rotational, and vibrational contributions. |

| Enthalpy | H | kcal/mol or kJ/mol | A measure of the total energy of the system, including its internal energy and the energy associated with its pressure and volume. |

| Gibbs Free Energy | G | kcal/mol or kJ/mol | The energy available to do useful work, which determines the spontaneity of a reaction. |

| Entropy | S | cal/mol·K or J/mol·K | A measure of the randomness or disorder of the molecule. |

| Specific Heat Capacity | Cv | cal/mol·K or J/mol·K | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant volume. |

Note: This table illustrates the kind of thermodynamic data obtained from DFT calculations, using quinoline as a representative example. Specific calculated values for this compound are not available in the reviewed literature. scirp.orgscirp.org

Significance in Medicinal Chemistry

As a Scaffold for the Development of Bioactive Molecules

The 6-bromo-4-chloroquinolin-3-amine scaffold is of significant interest to medicinal chemists. The quinoline (B57606) core itself is a well-established pharmacophore, and the presence of the two halogen atoms and the amine group provides multiple points for diversification. By systematically modifying these positions, researchers can explore the structure-activity relationships of new compounds and optimize their biological activity.

Precursor to Compounds with Potential Therapeutic Applications

This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors implicated in disease. The ability to readily modify the structure of this compound makes it an attractive starting point for the discovery of new drug candidates. For instance, it is a precursor for compounds that may exhibit antimicrobial or anticancer properties.

Application As a Synthetic Intermediate in Medicinal Chemistry

Role in the Synthesis of Bioactive Quinoline (B57606) Derivatives

The strategic placement of halogen atoms on the quinoline core of 6-bromo-4-chloroquinoline (B1276899) makes it a versatile building block for creating a library of bioactive compounds. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the 6-position is ideal for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. semanticscholar.org This differential reactivity allows for sequential and controlled modifications to the quinoline scaffold.

Precursor for Novel Pharmaceutical Agents and Agrochemicals

The 6-bromo-4-chloroquinoline framework is a key precursor for a variety of compounds with potential therapeutic applications. It serves as a foundational element in the synthesis of molecules designed to target specific biological pathways, particularly in the realm of kinase inhibition and antimicrobial activity. The quinoline structure itself is a recognized pharmacophore, and modifications enabled by the bromo and chloro groups can enhance binding to molecular targets like enzymes and receptors, thereby modulating their activity. dntb.gov.ua

Research has focused on using 6-bromo-4-chloroquinoline derivatives as building blocks for more complex molecules with potential anticancer and antimicrobial properties. nih.gov For instance, these derivatives are used in Suzuki-Miyaura coupling reactions to generate analogues that target various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The ability to introduce a wide range of substituents allows for the fine-tuning of the molecule's electronic and steric properties to optimize its biological effect.

Key Intermediate in the Synthesis of Specific Drug Candidates (e.g., GSK2126458/Omipalisib)

A significant application of this chemical framework is its role as a key intermediate in the synthesis of the clinical drug candidate GSK2126458, also known as Omipalisib. atlantis-press.comresearchgate.net GSK2126458 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway that is often hyperactive in cancer.

The synthesis of GSK2126458 highlights the utility of 6-bromo-4-chloroquinoline. The process involves the conversion of 6-bromo-4-chloroquinoline to 6-bromo-4-iodoquinoline (B1287929). atlantis-press.comresearchgate.net This transformation is typically achieved by treating the chloro-derivative with sodium iodide (NaI) in a suitable solvent like acetonitrile. atlantis-press.com The resulting 6-bromo-4-iodoquinoline is a crucial intermediate that then undergoes further reactions to construct the final complex structure of GSK2126458. atlantis-press.comresearchgate.net This multi-step synthesis underscores the importance of the halogenated quinoline starting material in building sophisticated pharmaceutical agents. atlantis-press.com

Development of 4-Aminoquinoline-Based Scaffolds for Target Inhibition

The 4-aminoquinoline (B48711) scaffold is recognized as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. frontiersin.org By starting with 6-bromo-4-chloroquinoline, chemists can readily introduce an amino group at the 4-position through nucleophilic substitution, opening the door to a vast chemical space for developing targeted inhibitors. nih.gov

Design and Synthesis of Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the pattern recognition receptors NOD1 and NOD2. nih.gov As excessive NOD-mediated signaling is linked to inflammatory conditions, RIPK2 has emerged as an attractive therapeutic target. researchgate.net

Researchers have successfully designed and synthesized novel series of 4-aminoquinoline-based derivatives as potent RIPK2 inhibitors, starting from 6-bromo-4-chloroquinoline. semanticscholar.orgnih.gov The general synthetic strategy involves a nucleophilic substitution reaction where 6-bromo-4-chloroquinoline is reacted with various amines to generate a series of 6-bromo-N-substituted-quinolin-4-amines. nih.gov Subsequently, a Suzuki-Miyaura reaction is employed to introduce further diversity at the 6-position. semanticscholar.org

This approach led to the identification of highly potent and selective inhibitors. For example, one compound, designated as compound 14 in a study, which features a benzo[d]thiazol-5-amine at the 4-position and a pyridin-4-yl group at the 6-position, demonstrated exceptional affinity for RIPK2. semanticscholar.orgnih.gov

Table 1: In Vitro Activity of a Key RIPK2 Inhibitor

| Compound | Target | IC₅₀ (nM) | Key Structural Features |

|---|

| Compound 14 | RIPK2 | 5.1 ± 1.6 | 4-(Benzo[d]thiazol-5-ylamino)-6-(pyridin-4-yl)quinoline |

Data sourced from a study on novel 4-aminoquinoline-based RIPK2 inhibitors. nih.govnih.gov

The high affinity and selectivity of such compounds make them promising candidates for further investigation as treatments for inflammatory diseases. nih.gov

Modulation of Kinome Promiscuity via the 4-Anilino-quin(az)oline Scaffold

The 4-anilino-quin(az)oline scaffold is a well-established kinase inhibitor chemotype found in several clinically approved drugs. researchgate.net A significant challenge in kinase inhibitor development is achieving selectivity, as all kinases share a structurally similar ATP binding site. researchgate.net The 4-anilinoquinoline scaffold, derived from 4-chloroquinoline, has proven to be an excellent platform for modulating "kinome promiscuity," allowing for the development of inhibitors ranging from broad-spectrum to highly selective. researchgate.net

The selectivity profile is heavily influenced by the substitution patterns on both the quinoline core and the pendant aniline (B41778) ring. researchgate.net By systematically altering these substituents, researchers can fine-tune the inhibitor's interactions with different kinases. For example, studies on inhibitors for Cyclin G Associated Kinase (GAK), a regulator of viral and bacterial entry, demonstrated that optimizing the 4-anilino group and substituents at the 6- and 7-positions of the quinoline ring could produce potent inhibitors with high selectivity over other kinases. nih.gov

Table 2: Effect of Aniline Substitution on GAK Inhibition

| Compound Core | Aniline Substituent | GAK Ki (nM) | NAK Family Selectivity Index |

|---|---|---|---|

| 4-Anilinoquinoline | 3,4,5-trimethoxy | 3.9 | >4000 |

| 4-Anilinoquinoline | 3,5-dimethoxy | 23 | 87 |

| 4-Anilinoquinoline | 3-methoxy | 140 | >70 |

Data adapted from a study on the identification and optimization of 4-anilinoquinolines as GAK inhibitors. nih.gov

This ability to control selectivity is crucial for developing drugs with fewer off-target effects and for creating precise research tools.

Potential in Developing New Chemical Probes for Biological Research

A high-quality chemical probe is a small molecule that can selectively interact with a specific protein target, enabling researchers to study its function in biological systems. nih.gov The development of potent and selective kinase inhibitors from the 6-bromo-4-chloroquinoline scaffold directly contributes to the generation of such valuable chemical probes. researchgate.net

For instance, highly selective inhibitors of GAK or RIPK2, developed from 4-anilinoquinoline precursors, can be used as tools to dissect the specific roles these kinases play in cellular processes like pathogen entry or inflammation. semanticscholar.orgnih.gov A synthesized RIPK2 inhibitor was identified as a favorable tool for further physiological and biochemical research. semanticscholar.orgnih.gov Similarly, certain 6-arylquinazolin-4-amines have been highlighted as novel tools for exploring the biochemistry of Dyrk1A, another kinase implicated in disease. nih.gov The quinoline moiety itself is a component of fluorescent molecules, suggesting a potential for developing fluorescently tagged probes for use in cellular imaging and other advanced biological experiments. nih.gov These probes are instrumental in validating new drug targets and understanding the complex signaling networks within cells. nih.gov

Quinoline Scaffold in Antimicrobial Research

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including a number of natural products like the antimalarial quinine. This scaffold is a cornerstone in the development of antimicrobial agents.

Contribution to the Development of Novel Antibacterial and Antimalarial Agents

Antibacterial Research:

The mechanism of action for many quinoline-based antibacterial agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By stabilizing the enzyme-DNA complex, these compounds induce breaks in the bacterial chromosome, leading to cell death. Preliminary information on a related isomer, 4-Bromo-6-chloroquinolin-3-amine, suggests potential antimicrobial properties through this mechanism.

The development of novel nitrogen-containing molecules based on the quinoline scaffold has been a strategy to combat drug-resistant bacteria. Research has evaluated such compounds for activity against challenging pathogens like Mycobacterium tuberculosis and Moraxella catarrhalis. The structural features of 6-Bromo-4-chloroquinolin-3-amine make it a candidate for inclusion in the synthesis of new libraries of compounds for antibacterial screening.

Antimalarial Research:

The fight against malaria has historically relied heavily on quinoline-containing drugs like chloroquine (B1663885). The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. nih.gov The 4-aminoquinoline scaffold, a key feature of chloroquine and amodiaquine, is crucial for their antimalarial activity. nih.govnih.gov These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole.

Researchers are actively exploring modifications to the quinoline ring and its side chains to create new compounds effective against resistant parasites. nih.gov While direct testing of this compound for antimalarial activity has not been reported, its structure aligns with the general pharmacophore of 4-aminoquinoline antimalarials, making it a potentially valuable intermediate for the synthesis of novel drug candidates.

Evaluation of Leishmanicidal Activity of 4-Aminoquinoline Derivatives

Leishmaniasis is a parasitic disease for which new, more effective, and less toxic treatments are urgently needed. The 4-aminoquinoline scaffold has been identified as a promising starting point for the design of new leishmanicidal agents. nih.gov

Studies have shown that derivatives of 4-aminoquinoline can exhibit significant activity against Leishmania parasites. The mechanism of action is thought to involve the accumulation of the drug in the parasite's acidic compartments, similar to its action in malaria parasites. nih.gov Research into the structure-activity relationships of these compounds aims to optimize their efficacy and selectivity. While there are no specific studies on the leishmanicidal activity of this compound, its core structure as a 4-aminoquinoline derivative (by virtue of the amine at a position adjacent to the nitrogen-containing ring) suggests its potential as a scaffold for the development of new anti-leishmanial drugs.

Structure Activity Relationship Sar Studies and Lead Optimization Principles for 6 Bromo 4 Chloroquinolin 3 Amine Derivatives

Systematic Structure-Activity Relationship (SAR) Investigations

The presence and position of halogen atoms on the quinoline (B57606) ring are critical determinants of both chemical reactivity and biological function. In 6-Bromo-4-chloroquinolin-3-amine, the bromine at position 6 and the chlorine at position 4 exert significant influence.

Chemical Reactivity : The chlorine atom at the C4 position is particularly important for chemical reactivity. It acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is frequently exploited in synthesis to introduce a wide variety of functional groups at this position, thereby creating diverse libraries of derivatives for biological screening. For instance, 6-bromo-4-chloroquinoline (B1276899) can be readily converted to 6-bromo-4-iodoquinoline (B1287929) by reaction with sodium iodide, demonstrating the lability of the C4-chloro substituent. atlantis-press.comresearchgate.net This position is also amenable to other transformations, such as those leading to the quinolone scaffold, which is the core of many antibiotics. acs.org

Biological Activity : Halogens are strong electron-withdrawing groups, and their presence on the quinoline ring significantly alters the electronic distribution of the molecule. Studies on various quinoline derivatives have shown that electron-withdrawing substituents, particularly at the C6 position, can increase biological activity, for example, against HIV-1 Reverse Transcriptase. researchgate.net The bromine at C6 in the title compound contributes to this effect. Furthermore, halogens increase the lipophilicity (hydrophobicity) of a molecule, which can enhance its ability to cross cell membranes. However, the specific type and position of the halogen can lead to different outcomes. For example, in one study on pyrazolo[4,3-f]quinoline derivatives, the effects of halogens on anticancer activity were found to be complex and not always predictable. mdpi.com The interplay between the bromo and chloro substituents in this compound thus creates a unique electronic and physicochemical profile that influences its interactions with biological targets.

Table 1: Comparison of Halogenated Quinoline Derivatives and Their Properties

| Compound Name | Key Structural Differences from Title Compound | Impact on Properties | Reference(s) |

|---|---|---|---|

| 6-Bromo-4-iodoquinoline | Iodine instead of chlorine at C4 | The C4-iodo bond is even more labile, making it a superior precursor for certain coupling reactions. | atlantis-press.comresearchgate.net |

| 6-Bromoquinoline-3-carboxamide | Lacks the 4-chloro substituent; has a C3-carboxamide instead of amine. | Absence of the 4-chloro group may reduce binding affinity by eliminating potential halogen-mediated interactions. | |

| 4-Bromo-6-chloroquinolin-3-amine | Isomeric structure with halogen positions swapped. | Alters the electronic and steric profile, likely affecting target binding specificity and affinity. | |

| 6-Bromo-3-chloroquinolin-4-amine | Isomeric structure with C3/C4 substituents swapped. | Changes in halogen placement and amine position influence reactivity and physicochemical properties like lipophilicity and solubility. |

The specific arrangement of substituents on the quinoline core—a bromine at C6, a chlorine at C4, and an amine at C3—creates a distinct electronic landscape that governs its potential for molecular recognition by biological targets.

The electron-withdrawing nature of the halogens at C6 and C4 makes the quinoline ring electron-deficient. This is complemented by the electron-donating potential of the amino group at C3. This push-pull electronic arrangement can be critical for establishing specific interactions within a target's binding site. The amine group at C3 is a key functional group, capable of acting as a hydrogen bond donor, which can be crucial for anchoring the molecule to its biological target, such as an enzyme or receptor. The positioning of this amine group adjacent to the reactive C4-chloro substituent provides a strategic vector for structural elaboration.

A strong correlation often exists between the electronic structure of quinoline derivatives and their biological activity. Quantitative Structure-Activity Relationship (QSAR) and theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand these connections. researchgate.netekb.eg

Research has shown that the inhibitory activity of certain quinoline series is directly related to their electronic properties. For example, in a study of quinoline derivatives as HIV-1 RT inhibitors, activity was found to increase with the presence of electron-withdrawing substituents at the C6 position. researchgate.net These substituents were proposed to cause a decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and enhancing its interaction with the target. researchgate.net

The application of quantum-chemical analysis allows for the calculation of various local reactivity indices and global chemical activity descriptors (e.g., hardness, electron affinity, ionization potential) that can predict the stability and reactivity of molecules. ekb.egjcchems.com By correlating these calculated electronic parameters with experimentally observed inhibitory activity, researchers can build predictive models. These models help in understanding the mechanism of action at an electronic level and guide the design of new derivatives with potentially improved potency. researchgate.net

Strategies for Lead Optimization

Once a lead compound like this compound is identified, lead optimization strategies are employed to refine its structure to achieve a more desirable biological profile, including enhanced potency, selectivity, and better pharmacokinetic properties.

Pharmacodynamic optimization focuses on improving the interaction of the molecule with its intended biological target. For derivatives of this compound, this often involves modifications at the C4 and C3 positions to maximize binding affinity.

The reactivity of the C4-chloro group is a cornerstone of this strategy. By replacing the chlorine with a variety of other chemical moieties, chemists can probe the binding pocket of a target enzyme or receptor for additional favorable interactions. For example, in the development of dual binding site acetylcholinesterase (AChE) inhibitors, triazole-quinoline hybrids were designed to interact with both the catalytic and peripheral sites of the enzyme gorge, demonstrating how extending the structure from the quinoline core can enhance binding and activity. mdpi.com

The C3-amine group can also be modified. Acylation, alkylation, or incorporation into a larger heterocyclic system can introduce new hydrogen bond donors/acceptors, hydrophobic interactions, or electrostatic interactions, thereby increasing the compound's affinity and in vitro potency against its target. researchgate.net

Scaffold Hopping and Ring System Modification : While maintaining the core quinoline, modifications can include fusing other rings to the scaffold to explore new chemical space and interactions.

Substituent Modification : This is the most common strategy. Based on SAR data, substituents are chosen to improve target engagement. For derivatives of the title compound, key modifications include:

C4 Position : As discussed, replacing the chlorine is a primary strategy. Introducing aryl, alkyl, or other functional groups via coupling reactions can significantly enhance biological activity. nih.gov

C3 Position : The amine can be elaborated into amides, ureas, or other functional groups to fine-tune hydrogen bonding and steric interactions.

C6 Position : While the bromine is often a favorable feature due to its electron-withdrawing properties, replacing it with other halogens or small groups can be explored to modulate lipophilicity and electronic effects. researchgate.net

An example of successful optimization is the development of a series of quinolinium iodide derivatives for antitumor and antibacterial activity. In this case, structural modifications, including the introduction of a quaternary amine and varying alkyl chain lengths, led to a potent derivative with significantly improved efficacy compared to control drugs. nih.gov These systematic modifications, guided by SAR principles, are essential for transforming a simple chemical intermediate into a highly optimized drug candidate.

Application of Structural Simplification as a Drug Design Strategy

Structural simplification is a potent strategy in lead optimization aimed at reducing molecular complexity and size. scienceopen.com This approach can enhance a compound's "drug-likeness" by improving its pharmacokinetic profile, synthetic accessibility, and reducing potential side effects, a concept often termed as avoiding "molecular obesity". scienceopen.com By systematically removing unnecessary functional groups or truncating parts of a large lead compound, researchers can pinpoint the core structural elements essential for biological activity. scienceopen.com

In the context of quinoline-based compounds, which can become large and hydrophobic during optimization, structural simplification is highly relevant. For example, a complex derivative like (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide shows potent activity but is synthetically complex. nih.gov A structural simplification strategy applied to such a lead might involve:

Truncation: Removing the entire 4-bromo-benzamide moiety to see if the 4-butyl-quinolin-3-yl-thiazolidine core retains sufficient activity.

Group Removal: Eliminating the butyl group at the thiazoline (B8809763) ring to assess its contribution to binding versus its impact on solubility.

Scaffold Simplification: Replacing the thiazolidine (B150603) ring with a simpler linker.

This process can lead to the development of compounds with more favorable absorption, distribution, metabolism, and excretion (ADME) properties and a lower risk of attrition in later stages of drug development. scienceopen.com

Computational Approaches in SAR and Lead Optimization

Computational methods are indispensable for accelerating the drug design process. For derivatives of this compound, these tools provide profound insights into how structural modifications influence biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. While specific QSAR models for this compound are not publicly detailed, the methodology has been successfully applied to structurally related heterocyclic scaffolds like 6-arylquinazolin-4-amines, which are potent inhibitors of kinases such as Clk4 and Dyrk1A. nih.gov

A typical QSAR study on quinoline derivatives would involve:

Data Set Compilation: Assembling a series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Computing various molecular descriptors for each compound, which quantify physicochemical properties like electronic effects, hydrophobicity, and steric parameters.

Model Generation: Using statistical methods to build a regression model that links the descriptors to the observed activity.

Validation: Testing the model's predictive power using both an internal test set and external validation. A reliable model will have high R² (goodness of fit) and Q² (predictive ability) values, often above 0.7. nih.gov

The resulting QSAR equation allows researchers to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and guiding lead optimization. nih.gov

Molecular Docking Studies for Understanding Ligand-Target Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method provides crucial insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions.

For compounds related to this compound, docking studies have been instrumental.

An isomer, 4-Bromo-6-chloroquinolin-3-amine , has been studied as a potential inhibitor of the MALT1 protein, a key target in certain types of lymphoma. Molecular docking simulations revealed a high binding affinity, suggesting a strong and effective interaction within the protein's active site.

A more complex derivative, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide , was docked against the elastase enzyme. The study reported a strong docking score of -7.4 kcal/mol, which was superior to the standard inhibitor quercetin (B1663063) (-7.2 kcal/mol). The analysis identified specific hydrogen bonds with the Gln34 residue of the enzyme, as well as hydrophobic interactions with several other residues, explaining the compound's potent inhibitory activity. nih.gov

These studies are vital for understanding the SAR at an atomic level and for rationally designing modifications to the quinoline scaffold to improve binding affinity and selectivity.

| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| 4-Bromo-6-chloroquinolin-3-amine | MALT1 | High Affinity (score not specified) | Not specified | |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 | nih.gov |

| Quercetin (Standard) | Elastase | -7.2 | Asn188, Asn132, Ser162, Trp159 | nih.gov |

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D template for designing or screening for new molecules with the potential for similar activity.

For related heterocyclic systems like 6-arylquinazolin-4-amines, pharmacophore models have been successfully generated. nih.gov These models typically define the spatial arrangement of key features such as:

Hydrogen bond donors

Hydrogen bond acceptors

Aromatic rings

Hydrophobic centers

By aligning a series of active compounds and abstracting their common features, a pharmacophore hypothesis is created. This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and are therefore likely to bind to the target of interest. Combining pharmacophore modeling with QSAR and docking studies provides a comprehensive, multi-faceted approach to rational drug design, enabling the efficient discovery and optimization of new inhibitors based on the this compound framework. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-bromo-4-chloroquinolin-3-amine to ensure high yield and purity?

- Methodological Answer : The synthesis involves refluxing the precursor (e.g., compound 6) with SnCl₂·2H₂O in a mixture of EtOH and AcOH. Key factors include:

- Stoichiometry : A 5:1 molar ratio of SnCl₂·2H₂O to precursor ensures complete reduction.

- Reaction Time : Prolonged reflux (3+ hours) maximizes conversion.

- Workup : Adjusting pH >7 with NaHCO₃ during quenching prevents acid-induced decomposition.

- Purification : Trituration or recrystallization improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., Br at C6, Cl at C4, NH₂ at C3).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 244.94 for C₉H₆BrClN₂).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in amber vials to prevent photodegradation.

- Solubility : Use DMSO or DMF for stock solutions (10 mM), as the compound is poorly soluble in aqueous buffers. Avoid freeze-thaw cycles to minimize decomposition .

Advanced Research Questions

Q. What challenges arise when determining the crystal structure of this compound using SHELX software?

- Methodological Answer :

- Heavy Atoms : The bromine atom causes strong absorption, requiring corrections via SADABS or TWINABS in SHELXL.

- Disorder : Chlorine and amine groups may exhibit positional disorder; refine using PART instructions.

- Validation : Use CHECKCIF to resolve alerts (e.g., ADDSUI for missing H-atoms). SHELXTL (Bruker) integration streamlines data processing .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., incomplete reduction intermediates).

- Reaction Monitoring : In situ IR tracks SnCl₂-mediated reduction progress.

- pH Control : Maintain acidic conditions (pH 3–4) to suppress side reactions (e.g., quinoline ring alkylation) .

Q. What mechanistic insights explain the regioselectivity of substitution reactions involving the bromo and chloro substituents?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl at C4 deactivates the quinoline ring, directing electrophiles to C7.

- Steric Effects : Br at C6 hinders nucleophilic attack at adjacent positions.

- Experimental Design : Use DFT calculations (e.g., Gaussian) to model transition states and validate with cross-coupling reactions (e.g., Suzuki-Miyaura at C8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.